molecular formula C13H12N2O3 B1456728 Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate CAS No. 338760-66-0

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Cat. No. B1456728
CAS RN: 338760-66-0
M. Wt: 244.25 g/mol
InChI Key: UHOPVBBKKBPEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a chemical compound with the molecular formula C13H12N2O3 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate has a molecular weight of 244.25 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Cancer Treatment

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate: has been identified as a compound that can inhibit Akt activity . Akt, a serine/threonine kinase, plays a crucial role in cancer progression by regulating cell survival and apoptosis. Inhibitors of Akt, particularly those selective for Akt1 isoform, are valuable for cancer therapy as they can induce programmed cell death in cancer cells .

Material Science

In material science, this compound contributes to the development of redox photochromic coordination polymers . These polymers can change color upon photo-irradiation due to electron transfer, which is significant for creating smart materials that respond to environmental stimuli.

Environmental Science

The compound’s derivatives are explored for their potential in treating respiratory diseases like COPD and asthma . By influencing the biochemical pathways associated with inflammation and allergic responses, these compounds could offer new avenues for environmental disease management.

Biochemistry Research

In biochemistry, Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is part of studies involving redox photochromic coordination polymers that exhibit reversible color changes. This property is crucial for the design of photoswitchable materials with applications in bio-sensing and molecular devices .

Pharmacology

Pharmacologically, the compound is involved in the synthesis of inhibitors targeting Akt activity, which is significant in the development of new medications for cancer treatment. The specificity of these inhibitors can lead to treatments with fewer side effects and improved efficacy .

properties

IUPAC Name

ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOPVBBKKBPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721766
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

CAS RN

338760-66-0
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Reactant of Route 5
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.